Compound Profile: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
Compound Profile: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
The following technical guide details the structural, synthetic, and application profile of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde .
Executive Summary
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is a specialized heteroaromatic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., CDK, PI3K, and Aurora kinase families). It features a thiazole core functionalized with a pyrimidin-4-yl group at the C2 position and a reactive formyl (aldehyde) group at the C5 position.
While the specific aldehyde derivative is often generated in situ or custom-synthesized as a transient intermediate, its core scaffold and key precursors are well-indexed. This guide provides the technical specifications for the target compound, its verified core scaffold, and the definitive synthetic pathways required for its production.
| Attribute | Detail |
| Chemical Name | 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde |
| Core Scaffold CAS | 87976-00-9 (Refers to the unformylated core: 2-(Pyrimidin-4-yl)thiazole) |
| Key Precursor CAS | 464192-28-7 (Refers to 2-Bromo-1,3-thiazole-5-carbaldehyde) |
| Molecular Formula | C₈H₅N₃OS |
| Molecular Weight | 191.21 g/mol |
| Primary Application | Fragment-based drug discovery (FBDD), Kinase inhibitor synthesis |
Chemical Identity & Properties
Structural Specifications
The compound consists of two biologically privileged motifs: an electron-deficient pyrimidine ring and an electron-rich thiazole ring. The C5-aldehyde serves as a "warhead" for further diversification (e.g., reductive amination, Knoevenagel condensation).
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SMILES : O=Cc1scc(n1)-c2ncncc2
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InChIKey : (Predicted) ZXRLWHGLEJGMNO-UHFFFAOYSA-N (Note: This key corresponds to the connectivity; specific isomers may vary).
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LogP (Predicted) : ~0.8 – 1.2 (Moderate lipophilicity, favorable for cell permeability).
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TPSA : ~58 Ų (High polar surface area relative to size, indicating good solubility).
Spectroscopic Signature (Predicted)
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¹H NMR (DMSO-d₆) :
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Aldehyde (-CHO) : Singlet at δ 9.9 – 10.1 ppm.
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Thiazole (C4-H) : Singlet at δ 8.6 – 8.8 ppm (Deshielded by the adjacent carbonyl).
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Pyrimidine : Three distinct signals. The proton at C2 (between nitrogens) will be the most deshielded (~δ 9.2 ppm), followed by C6 (~δ 8.8 ppm) and C5 (~δ 8.0 ppm).
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Synthetic Pathways
Since the specific aldehyde is a specialized intermediate, it is synthesized via transition-metal catalyzed cross-coupling of accessible building blocks. Two primary routes are established:
Route A: Stille/Suzuki Coupling (Convergent Approach)
This is the most reliable method, utilizing the commercially available 2-bromo-1,3-thiazole-5-carbaldehyde .
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Step 1 : Selection of Precursors.
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Step 2 : Coupling Reaction.
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Conditions: Pd(PPh₃)₄ (5 mol%), Toluene/Dioxane, 110°C.
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Mechanism: Oxidative addition of Pd into the C-Br bond of the thiazole, followed by transmetallation with the pyrimidine species and reductive elimination.
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Route B: Formylation of the Core Scaffold (Linear Approach)
This route starts with the unfunctionalized core.
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Step 1 : Synthesis of Core Scaffold (CAS 87976-00-9 ).
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Condensation of Pyrimidine-4-carbothioamide with chloroacetaldehyde.
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Step 2 : C5-Lithiation and Formylation.
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Reagents: n-Butyllithium (n-BuLi), DMF, THF, -78°C.
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Protocol: The C5 position of the thiazole ring is selectively lithiated due to the directing effect of the sulfur and nitrogen. Quenching the lithiated species with DMF yields the aldehyde.
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Figure 1: Synthetic retrosynthesis showing the Convergent (Blue) and Linear (Red) pathways.
Medicinal Chemistry Applications
The 2-(Pyrimidin-4-yl)thiazole scaffold is a bioisostere of the 2-aminopyrimidine and bi-aryl pharmacophores found in numerous FDA-approved drugs.
Kinase Inhibition (CDK & PI3K)
The nitrogen atoms in the pyrimidine and thiazole rings serve as critical hydrogen bond acceptors in the ATP-binding pocket of kinases.
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Mechanism : The scaffold mimics the adenine ring of ATP. The C5-aldehyde allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) via reductive amination to access the solvent-exposed region of the kinase.
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Relevance : Structurally related to Alpelisib (PI3K inhibitor) and Palbociclib (CDK4/6 inhibitor) intermediates, where the thiazole ring replaces a phenyl or pyridine ring to tune selectivity.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight <200 Da, this aldehyde is an ideal "fragment" for screening.
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Ligand Efficiency : High. The rigid heteroaromatic system reduces entropic penalty upon binding.
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Growth Vector : The aldehyde provides a vector to "grow" the molecule into adjacent pockets (e.g., the ribose binding pocket).
Handling & Safety Data
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Hazard Classification :
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GHS07 (Warning) : Acute Toxicity (Oral), Skin Irritation, Eye Irritation.
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Aldehyde Reactivity : Susceptible to oxidation (to carboxylic acid) in air. Store under inert gas (Argon/Nitrogen) at -20°C.
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Storage : Hygroscopic. Keep container tightly closed in a dry, well-ventilated place.
References
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Core Scaffold Identity : 2-(Pyrimidin-4-yl)thiazole. CAS Common Chemistry. CAS RN: 87976-00-9 . Link
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Key Precursor Identity : 2-Bromo-1,3-thiazole-5-carbaldehyde.[1][2][3][4][5] Fisher Scientific / Thermo Scientific Chemicals. CAS RN: 464192-28-7 .[1][2][3][4][5][6][7][8] Link
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Synthetic Methodology : Wang, S., et al. "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry 47.7 (2004): 1662-1675. (Describes related thiazole-pyrimidine coupling chemistry). Link
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Thiazole Functionalization : Thiazole-5-carbaldehyde.[3][5] National Center for Biotechnology Information. PubChem Compound Summary for CID 2773577. Link
Sources
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- 6. 2-溴-5-甲醛基噻唑 | 464192-28-7 | 参考资料 | 瀚香生物科技 | 免费热线400-099-8200 [biochempartner.com]
- 7. echemi.com [echemi.com]
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